ethyl (E)-3-ethoxy-2-methylacrylate CAS number
ethyl (E)-3-ethoxy-2-methylacrylate CAS number
An In-Depth Technical Guide to Ethyl (E)-3-Ethoxy-2-Methylacrylate (CAS: 1085699-23-5)
Introduction
Ethyl (E)-3-ethoxy-2-methylacrylate is a specialized organic compound recognized for its role as a critical intermediate in the synthesis of complex molecules. Its chemical structure, featuring an acrylate backbone with ethoxy and methyl substitutions, makes it a valuable building block in medicinal chemistry and materials science. The primary identifier for this specific stereoisomer is its CAS (Chemical Abstracts Service) number: 1085699-23-5 .[1][2][3]
This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the compound's properties, synthesis, applications, and handling protocols. As a key reagent, particularly in the development of novel antiviral therapeutics, a thorough understanding of its characteristics is paramount for its effective and safe utilization in a laboratory setting.[4]
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a chemical reagent are foundational to its application in research and development. The properties of ethyl (E)-3-ethoxy-2-methylacrylate are summarized below.
| Identifier | Value | Source |
| CAS Number | 1085699-23-5 | PubChem[2], Apollo Scientific[1] |
| IUPAC Name | ethyl (2E)-3-ethoxy-2-methylprop-2-enoate | PubChem[2], Sigma-Aldrich |
| Synonyms | Ethyl (E)-3-ethoxy-2-methylacrylate, (E)-Ethyl 3-ethoxy-2-methylacrylate, Ethyl trans-3-ethoxy-2-methylacrylate | Apollo Scientific[1], ChemicalBook[3] |
| Molecular Formula | C₈H₁₄O₃ | PubChem[2] |
| Molecular Weight | 158.19 g/mol | PubChem[2] |
| Boiling Point | 196-198 °C | Apollo Scientific[1] |
| Density | ~1.0 g/cm³ | Apollo Scientific[1] |
| Appearance | Clear, faint yellow liquid | ChemicalBook[3] |
| Storage Temperature | 2-8°C | BLD Pharm[5] |
Synthesis Pathway and Rationale
While specific, peer-reviewed synthesis protocols for ethyl (E)-3-ethoxy-2-methylacrylate are not abundantly detailed in public literature, its structure suggests a logical synthetic approach based on established organic chemistry principles. A plausible route involves the reaction of a suitable precursor with an orthoformate, a common method for introducing an alkoxy group. For instance, a related compound, (E)-methyl 2-cyano-3-ethoxyacrylate, is synthesized by reacting methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride.[6]
A patented method for a similar compound, ethyl ethoxy acrylate, involves reacting formyl ethyl acetate sodium salt with ethanol in the presence of HCl and CO₂.[7] These examples highlight the use of orthoformates and related reagents to construct the ethoxy-acrylate moiety.
The general workflow for such a synthesis is outlined below. The choice of a base, solvent, and reaction temperature is critical to ensure the desired (E)-stereoselectivity and to minimize side reactions.
Caption: Generalized workflow for the synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate.
Core Application in Drug Development: RSV Fusion Inhibitors
The primary application of ethyl (E)-3-ethoxy-2-methylacrylate for professionals in drug development is its use as a key intermediate in the synthesis of Respiratory Syncytial Virus (RSV) fusion inhibitors.[4] RSV is a common respiratory virus that can cause severe illness, particularly in young children and older adults.[3]
RSV fusion inhibitors are a class of antiviral drugs that block the virus from entering host cells. They work by targeting the F protein on the surface of the virus, preventing the conformational changes necessary for the viral membrane to fuse with the host cell membrane. The ethyl (E)-3-ethoxy-2-methylacrylate moiety provides a specific structural scaffold required for the assembly of the final active pharmaceutical ingredient (API).
Caption: Role of the compound in the synthesis pathway of an RSV fusion inhibitor.
Safety, Handling, and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of ethyl (E)-3-ethoxy-2-methylacrylate and ensuring laboratory safety. The compound is classified with several hazards that necessitate careful management.
Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards:
-
It may also be harmful if swallowed, in contact with skin, or if inhaled.[2]
Recommended Handling Protocol
A self-validating protocol for handling this reagent involves a combination of engineering controls and personal protective equipment (PPE).
1. Preparation and Engineering Controls:
- Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
- Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]
- Remove all potential ignition sources, as related acrylates can be combustible.[10]
2. Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles or a face shield.[8]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[8] Change gloves immediately if contamination occurs.
- Skin and Body Protection: Wear a standard laboratory coat.[11]
3. Handling Procedure:
- Avoid breathing vapors or mist.[1][11]
- Avoid contact with skin, eyes, and clothing.[8]
- Use non-sparking tools and dispense the liquid carefully to prevent splashing.[9]
- Keep the container tightly closed when not in use.[8]
4. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[8][10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Storage Guidelines
-
Store in a cool, dark, and dry place, as recommended for temperatures between 2-8°C.[5]
-
Keep the container tightly sealed to prevent moisture ingress and evaporation.[8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate (CAS: 1085699-23-5) is a highly valuable reagent in modern organic synthesis. Its utility is most prominently demonstrated in the pharmaceutical industry, where it serves as an essential building block for developing RSV fusion inhibitors. The technical data and protocols outlined in this guide are intended to equip researchers and drug development scientists with the necessary information to handle, store, and utilize this compound safely and effectively, thereby facilitating advancements in therapeutic innovation. Adherence to strict safety protocols is non-negotiable due to its irritant properties.
References
-
Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem, National Center for Biotechnology Information.[Link]
-
Ethyl 3-ethoxyacrylate. ChemBK.[Link]
- Synthetic method of ethyl ethoxy acrylate.
-
High Purity Ethyl (E)-3-ethoxy-2-methylacrylate Manufacturer. PCAS.[Link]
- Preparation method of 3-ethoxy ethyl acrylate.
-
Ethyl Methacrylate. PubChem, National Center for Biotechnology Information.[Link]
-
Ethyl 3-ethoxy-2-propenoate. PubChem, National Center for Biotechnology Information.[Link]
-
Ethyl methacrylate – Knowledge and References. Taylor & Francis.[Link]
-
Synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel using starch-based nanosphere cross-linkers. ResearchGate.[Link]
Sources
- 1. 1085699-23-5 Cas No. | Ethyl (E)-3-ethoxy-2-methylacrylate | Apollo [store.apolloscientific.co.uk]
- 2. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 92145-32-9|Ethyl 3-ethoxy-2-methylacrylate|BLD Pharm [bldpharm.com]
- 6. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ark-chem.co.jp [ark-chem.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
